N'-[(phenylcarbonyl)oxy]pyrazolo[1,5-a]pyrimidine-3-carboximidamide
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Overview
Description
N’-(BENZOYLOXY)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXIMIDAMIDE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(BENZOYLOXY)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXIMIDAMIDE typically involves the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under mild conditions, and the choice of reagents and solvents can significantly influence the yield and purity of the final product .
Industrial Production Methods
Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
N’-(BENZOYLOXY)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . Reaction conditions such as temperature, solvent, and pH can significantly affect the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
N’-(BENZOYLOXY)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXIMIDAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has been investigated for its potential as an antimicrobial and anticancer agent.
Medicine: It is being explored as a kinase inhibitor for treating various diseases, including cancer.
Mechanism of Action
The mechanism of action of N’-(BENZOYLOXY)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXIMIDAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation . The exact molecular pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines, such as:
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
N’-(BENZOYLOXY)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXIMIDAMIDE is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its benzoyloxy group, for instance, can enhance its ability to interact with certain biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C14H11N5O2 |
---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
[(Z)-[amino(pyrazolo[1,5-a]pyrimidin-3-yl)methylidene]amino] benzoate |
InChI |
InChI=1S/C14H11N5O2/c15-12(11-9-17-19-8-4-7-16-13(11)19)18-21-14(20)10-5-2-1-3-6-10/h1-9H,(H2,15,18) |
InChI Key |
SFCMDXQJTLJWHJ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O/N=C(/C2=C3N=CC=CN3N=C2)\N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON=C(C2=C3N=CC=CN3N=C2)N |
Origin of Product |
United States |
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